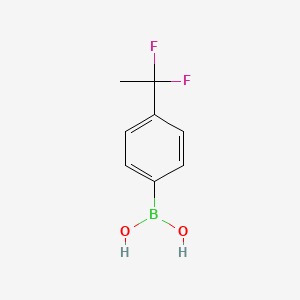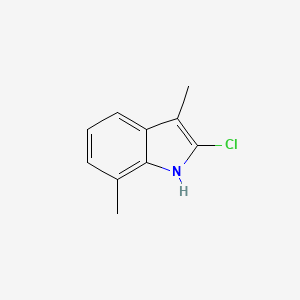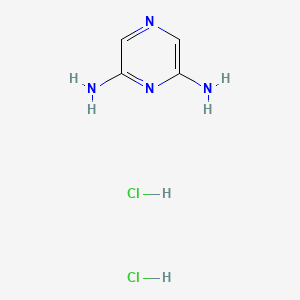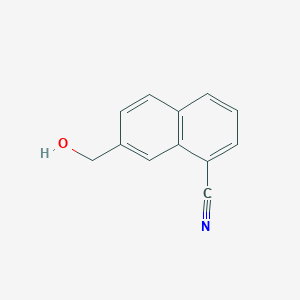
1-(3-Fluorophenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H14FN It is characterized by a cyclopentane ring bonded to an amine group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-fluoroaniline under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclopentanone is reacted with 3-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopentane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluorophenyl)cyclopentanamine
- 1-(4-Fluorophenyl)cyclopentanamine
- 1-(3-Chlorophenyl)cyclopentanamine
Uniqueness
1-(3-Fluorophenyl)cyclopentanamine is unique due to the position of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2 |
Clé InChI |
ZWZDMEVJRLKGEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)





![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)


![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

